[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride
Description
Historical Context of Benzofuran Derivatives in Chemical Research
The historical development of benzofuran chemistry traces its origins to the pioneering work of Perkin in 1870, who achieved the first successful synthesis of the benzofuran ring system. This foundational achievement established benzofuran as a fundamental heterocyclic structure that would subsequently find extensive applications across diverse fields of chemical research. The early recognition of benzofuran's synthetic accessibility and structural versatility prompted sustained investigation into its chemical properties and potential applications throughout the late nineteenth and early twentieth centuries.
The evolution of benzofuran synthetic methodology has been marked by significant methodological advances spanning multiple decades. Historical synthetic approaches initially relied on relatively harsh reaction conditions and limited substrate scope, but progressive refinements in catalytic systems and reaction design have expanded the accessibility of complex benzofuran architectures. The development of transition metal-catalyzed approaches, including palladium-mediated cyclization reactions, rhodium-catalyzed coupling processes, and copper-promoted cyclization strategies, has revolutionized the field by enabling efficient construction of substituted benzofuran derivatives under mild reaction conditions.
Contemporary synthetic methodologies for benzofuran construction demonstrate remarkable diversity in both strategic approach and mechanistic pathway. Lewis acid-catalyzed cyclization reactions have emerged as particularly valuable tools for accessing complex benzofuran scaffolds, while visible-light-mediated catalytic processes represent cutting-edge developments in sustainable synthetic chemistry. Base-catalyzed synthetic routes have also contributed significantly to the benzofuran synthetic toolkit, offering complementary reactivity patterns and substrate compatibility profiles that expand the overall synthetic landscape.
The historical trajectory of benzofuran research has been characterized by increasing sophistication in both synthetic strategy and mechanistic understanding. Early investigations focused primarily on establishing basic synthetic accessibility, while contemporary research emphasizes precision in stereochemical control, functional group compatibility, and reaction efficiency. This progression reflects broader trends in organic chemistry toward more sustainable, selective, and practical synthetic methodologies.
Position of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride in Contemporary Chemical Science
The compound 1-(1-Benzofuran-2-yl)ethylamine hydrochloride occupies a distinctive position within contemporary chemical science as a representative example of structurally complex benzofuran-derived amines with potential pharmacological significance. The molecular architecture of this compound integrates the benzofuran heterocyclic core with carefully positioned aliphatic amine functionality, resulting in a structure that exemplifies modern approaches to bioactive molecule design. The systematic name N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine hydrochloride reflects the precise stereochemical and connectivity relationships that define this compound's three-dimensional structure.
Current research applications of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride encompass multiple domains of contemporary chemical investigation. The compound has been identified as a target molecule in studies investigating receptor binding activities, particularly in relation to serotonin and norepinephrine transporter systems. These investigations reveal specific binding affinities with half-maximal inhibitory concentration values of 0.72 micromolar for serotonin transporter systems, 0.56 micromolar for norepinephrine transporter systems, and 4.9 micromolar for dopamine transporter systems, establishing quantitative structure-activity relationships that inform ongoing drug discovery efforts.
The structural features of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride that contribute to its contemporary scientific relevance include the presence of defined stereochemical centers and the specific spatial arrangement of functional groups. The compound exists as a racemic mixture with one undefined stereocenter, providing opportunities for chiral resolution studies and enantioselective synthesis development. The topological polar surface area of 25.2 square angstroms and the presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites contribute to the compound's physicochemical profile and potential biological interactions.
Modern analytical characterization of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride employs sophisticated spectroscopic and computational methods to establish comprehensive property profiles. The compound's exact mass of 239.1076919 Daltons and its specific InChI key FCHABWOYALRPRM-UHFFFAOYSA-N provide unambiguous molecular identification parameters that facilitate database searches and cross-referencing across multiple research platforms. These standardized identification systems enable seamless integration of research findings across different laboratories and research groups investigating related benzofuran derivatives.
Table 1: Molecular Properties of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride
Scientific Relevance and Research Justification
The scientific relevance of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride derives from its embodiment of key structural motifs that are prevalent throughout medicinally active benzofuran derivatives. Benzofuran-containing compounds have demonstrated extensive biological activities including antidepressant, anticancer, antiviral, antifungal, antioxidant, and antipsychotic properties, establishing this heterocyclic framework as a privileged scaffold in pharmaceutical research. The specific structural features present in 1-(1-Benzofuran-2-yl)ethylamine hydrochloride contribute to its position as a representative compound for understanding structure-activity relationships within this important chemical class.
Research justification for investigating 1-(1-Benzofuran-2-yl)ethylamine hydrochloride encompasses multiple dimensions of contemporary chemical science. The compound serves as a model system for understanding the fundamental principles governing benzofuran reactivity, particularly in the context of synthetic transformations involving the benzofuran core and adjacent functional groups. The presence of both aromatic and aliphatic amine functionality provides opportunities to investigate diverse chemical transformations and to develop new synthetic methodologies that could be broadly applicable to related structural systems.
The pharmacological relevance of benzofuran derivatives extends beyond their direct therapeutic applications to include their roles as molecular probes for biological system investigation. Compounds such as 1-(1-Benzofuran-2-yl)ethylamine hydrochloride contribute to fundamental understanding of receptor binding mechanisms, enzyme inhibition pathways, and cellular signaling processes. The quantitative binding data available for this compound, including specific inhibitory concentration values against multiple transporter systems, provides valuable benchmarks for comparative structure-activity relationship studies and computational modeling efforts.
Contemporary research directions involving benzofuran-derived compounds reflect broader trends toward precision medicine and targeted therapeutic intervention. The structural diversity accessible through benzofuran chemistry enables systematic exploration of chemical space around biologically active leads, facilitating optimization of pharmacological properties while maintaining essential structural features. 1-(1-Benzofuran-2-yl)ethylamine hydrochloride exemplifies this approach by providing a well-defined molecular framework that can serve as a starting point for further structural elaboration and biological evaluation.
Table 2: Biological Activity Profile of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride
The integration of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride into broader research programs investigating benzofuran chemistry reflects the compound's utility as both a synthetic target and a biological probe. The synthetic challenges associated with constructing the specific substitution pattern present in this compound provide opportunities to develop and validate new synthetic methodologies that could find broader application in pharmaceutical chemistry. Similarly, the biological activity profile of this compound contributes to ongoing efforts to understand the molecular basis of receptor selectivity and binding affinity within the benzofuran structural class.
Recent developments in benzofuran synthesis methodology, including advances in catalytic cyclization processes and stereoselective synthetic approaches, have enhanced the accessibility of compounds such as 1-(1-Benzofuran-2-yl)ethylamine hydrochloride. These methodological improvements enable more efficient preparation of target compounds for biological evaluation, accelerating the pace of structure-activity relationship studies and facilitating the exploration of larger chemical libraries based on the benzofuran scaffold. The continued evolution of synthetic methodology in this area promises to expand further the chemical space accessible for investigation and optimization.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHABWOYALRPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC2=CC=CC=C2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.
Introduction of the Propyl Amine Group: The propyl amine group can be added through reductive amination, where the benzofuran-ethyl intermediate reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
Overview
1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride is a synthetic compound with a unique structure that includes a benzofuran moiety. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine due to its potential pharmacological properties and applications in drug development.
Chemical Synthesis
The synthesis of 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride involves several key steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes.
- Alkylation : The ethyl group is introduced using ethyl halides and a base like potassium carbonate.
- Reductive Amination : The propyl amine group is added via reductive amination with propylamine in the presence of a reducing agent.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemistry
In chemical research, 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its distinct structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. This compound's versatility makes it suitable for various chemical transformations.
Biologically, this compound has been investigated for its potential pharmacological properties. Studies indicate that it may exhibit activity against certain bacterial and viral pathogens, positioning it as a candidate for drug development. Its mechanism of action involves interactions with biological targets such as enzymes and receptors, which could lead to therapeutic applications .
Medical Applications
In the medical field, derivatives of benzofuran compounds have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. 1-(1-Benzofuran-2-yl)ethyl(propyl)amine hydrochloride could act as a lead compound for developing new therapeutic agents targeting these diseases. Its structural features allow it to intercalate with DNA or bind to enzyme active sites, enhancing its potential efficacy in medicinal chemistry .
Industrial Applications
Industrially, this compound can be utilized in producing polymers and dyes. Its specific structural properties make it suitable for incorporation into materials designed for particular electronic or optical characteristics. This application highlights the compound's versatility beyond medicinal uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)ethylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The benzofuran ring can intercalate with DNA or bind to enzyme active sites, while the amine group can form hydrogen bonds or ionic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs.
- Chiral vs. Non-chiral: The (1R)-isopropylphenyl analog () exhibits stereochemical specificity, likely influencing receptor binding kinetics absent in the non-chiral benzofuran derivative .
- Heterocyclic Complexity: Fluoxetine’s trifluoromethylphenoxy group and Nortriptyline’s tricyclic system demonstrate how bulkier or electronegative substituents alter pharmacokinetics (e.g., half-life, metabolic resistance) compared to the benzofuran-based compound .
Pharmacological Activity
- Target Selectivity: The benzofuran derivative’s oxygen atom may engage in hydrogen bonding with serotonin or dopamine receptors, analogous to Fluoxetine’s phenoxy interactions with serotonin transporters (SERT) . However, its lack of a CF₃ group (as in Fluoxetine) may reduce binding affinity but mitigate off-target effects .
- CNS Penetration: Nortriptyline’s tricyclic structure enhances blood-brain barrier penetration due to high lipophilicity, whereas the benzofuran compound’s moderate polarity may limit CNS bioavailability unless formulated with absorption enhancers .
- Amino-Alcohol Comparisons: highlights that hydroxyl-containing analogs (e.g., α-hydroxy-α-p-tolyl-γ-propylamine) exhibit adrenergic activity similar to ephedrine, a feature absent in the non-hydroxylated benzofuran derivative .
Q & A
Q. Resolution Strategies :
- High-Resolution Crystallography : Use SHELXL for refinement, particularly for handling twinned data or high thermal motion .
- Complementary Techniques : Validate with NMR (e.g., H/C) and IR spectroscopy to confirm functional groups and hydrogen bonding patterns .
What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications alter potency?
Basic Research Question
- Receptor Binding Assays : Screen against serotonin or dopamine receptors due to structural similarity to psychoactive amines (e.g., compare with DEA reference compounds like 2-(2-methylaminopropyl)benzofuran HCl) .
- Cytotoxicity Profiling : Use MTT assays on neuronal cell lines to assess safety margins.
Q. Advanced Insight :
- SAR Studies : Replace the propyl group with cyclopropyl or aromatic substituents (e.g., as in ) to modulate lipophilicity and receptor affinity. Quantify changes via IC or K values .
How can analytical methods distinguish this compound from structurally similar analogs?
Advanced Research Question
- Chromatography : Optimize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) to separate it from analogs like [1-(4-propoxyphenyl)propyl]amine hydrochloride .
- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H] at m/z calculated for CHNCl) and fragmentation patterns unique to the benzofuran-propylamine scaffold .
- UV/Vis Spectroscopy : Compare with reference standards (e.g., 255 nm for similar aryl amines) .
What strategies address low solubility in aqueous buffers during pharmacological testing?
Basic Research Question
- Co-Solvents : Use DMSO (≤1%) or cyclodextrins to enhance solubility without disrupting assay integrity.
- Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) instead of hydrochloride .
Q. Advanced Approach :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the amine to improve hydrophilicity, then monitor release kinetics in physiological buffers .
How can computational modeling predict its metabolic stability or toxicity?
Advanced Research Question
- Docking Simulations : Map interactions with CYP450 enzymes (e.g., CYP2D6) using AutoDock Vina to identify metabolic hotspots .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier penetration or hERG channel inhibition risks based on logP and polar surface area .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures) for bulk batches .
- Byproduct Control : Monitor intermediates via inline FTIR to minimize side reactions (e.g., over-alkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
